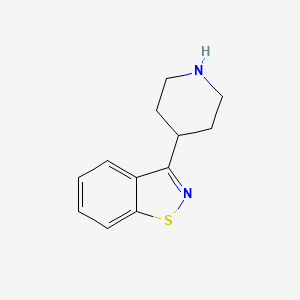

4-(3-Benzisothiazolyl) piperidine

Description

Properties

Molecular Formula |

C12H14N2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

3-piperidin-4-yl-1,2-benzothiazole |

InChI |

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |

InChI Key |

RUGIEMXPGXHGET-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NSC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Predicted Activity of 4-(3-Benzisothiazolyl) Piperidine :

- The benzisothiazolyl group’s sulfur and nitrogen atoms may enhance interactions with CNS targets (e.g., serotonin or dopamine receptors) compared to benzimidazole or benzaldehyde derivatives.

- Steric effects from the fused benzene ring could reduce metabolic degradation, improving bioavailability relative to simpler piperidine analogues.

Steric and Electronic Effects

- Steric Influence : Piperidine’s chair conformation allows substituents at the 4-position to adopt equatorial positions, minimizing steric clashes. For example, in GBR-12909, the diphenylmethoxyethyl group’s orientation optimizes DAT binding . In contrast, bulkier groups (e.g., benzisothiazolyl) may require tailored synthetic routes to avoid isomerization, as seen in bromine displacement reactions favoring 4-substitution over 2-substitution (80:20 ratio with piperidine) .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in P2X3 antagonists) enhance receptor affinity by polarizing the piperidine nitrogen . The benzisothiazolyl group’s electron-deficient nature could similarly modulate basicity and binding kinetics.

Q & A

Basic: What are the recommended synthesis protocols for 4-(3-Benzisothiazolyl) piperidine derivatives, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves coupling reactions between benzisothiazole precursors and functionalized piperidine moieties. Key steps include:

- Solvent Selection : Use polar aprotic solvents like CHCl₃/MeOH (9:1) to enhance solubility and reaction efficiency .

- Catalysis : Employ coupling agents (e.g., EDCI/HOBt) for amide bond formation between benzisothiazole and piperidine intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) yields pure compounds (≥95% purity). Monitor via HPLC (C18 column, 254 nm) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzisothiazole to piperidine derivative) and reflux time (12–24 hrs) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of volatile intermediates .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design in vitro assays to evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

- Cell Lines : Use HeLa or MCF-7 cells, cultured in RPMI-1640 with 10% FBS, and maintain at 37°C/5% CO₂ .

- Dose-Response : Test compounds at 10–100 µM concentrations for 48–72 hrs. Include positive controls (e.g., cisplatin) .

- Viability Assays : Perform MTT assays (λ = 570 nm) post-treatment. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

- Data Validation : Run triplicate experiments and apply ANOVA with Tukey’s post-hoc test (p < 0.05) .

Advanced: What computational methods are effective in predicting the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin or kinase domains). Prepare ligands with Open Babel (MMFF94 charges) .

- MD Simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field) to assess binding stability .

- QSAR Models : Develop models with descriptors like LogP, polar surface area, and H-bond donors. Validate via leave-one-out cross-validation (R² > 0.7) .

Advanced: How should conflicting data on the cytotoxic effects of structurally similar piperidine derivatives be addressed in meta-analyses?

Methodological Answer:

- Data Harmonization : Normalize IC₅₀ values across studies using Z-scores and exclude outliers via Grubbs’ test (α = 0.05) .

- Subgroup Analysis : Stratify by cell type (e.g., epithelial vs. hematopoietic) and compound substituents (e.g., halogen vs. methoxy groups) .

- Mechanistic Studies : Conduct transcriptomics (RNA-seq) to identify differentially expressed genes (fold-change ≥2, FDR < 0.05) and reconcile activity disparities .

Basic: How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Methodological Answer:

- NMR Analysis : Confirm proton environments (¹H NMR: δ 7.2–8.1 ppm for benzisothiazole protons; δ 3.0–4.0 ppm for piperidine CH₂ groups) .

- Mass Spectrometry : Use HRMS (ESI+) to match exact mass (±5 ppm) with theoretical values (e.g., C₁₄H₁₅N₂OS requires m/z 275.0851) .

- Elemental Analysis : Verify C/H/N ratios (e.g., C: 61.3%, H: 5.5%, N: 10.2%) with ≤0.4% deviation .

Advanced: What strategies mitigate stability issues in this compound derivatives during long-term storage?

Methodological Answer:

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) and analyze via HPLC for purity loss (<5% degradation) .

- Lyophilization : Freeze-dry compounds in tert-butanol/water (1:1) to enhance shelf life (≥24 months at –80°C) .

- Antioxidants : Add 0.1% BHT to solutions to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.